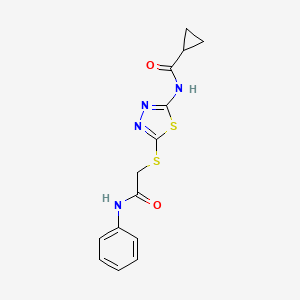

![molecular formula C27H24N4O5S B2548074 N-[4-(acetylamino)phenyl]-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 383895-65-6](/img/structure/B2548074.png)

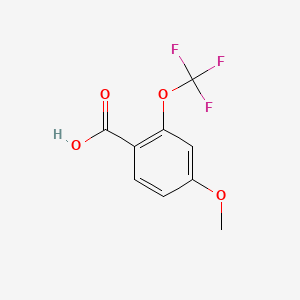

N-[4-(acetylamino)phenyl]-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C27H24N4O5S and its molecular weight is 516.57. The purity is usually 95%.

BenchChem offers high-quality N-[4-(acetylamino)phenyl]-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(acetylamino)phenyl]-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chalcones, a class of polyphenolic compounds, exhibit diverse pharmacological activities. These activities include anti-cancer, anti-infective, anti-diabetic, and anti-oxidant effects . Quinoline derivatives, on the other hand, possess a wide range of biological activities, such as antimalarial, antitumor, antibacterial, and anti-oxidant properties . Combining these two chemical nuclei may yield compounds with unique bioactivity profiles.

Synthesis

The compound , “2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide,” was synthesized in a two-step reaction:

- Claisen–Schmidt Reaction (Cascade Reaction)::

Potential Applications

Now, let’s explore six unique applications of this compound:

a. HDAC Inhibition

The intermediary compound 2 has been used for constructing trithiocarbonates as histone deacetylase (HDAC) inhibitors . HDAC inhibitors play a crucial role in epigenetic regulation and have implications in cancer therapy.

b. Anti-Diabetic Activity

Although specific studies on this compound’s anti-diabetic effects are not mentioned in the literature, its structural features warrant investigation. The presence of quinoline and chalcone moieties suggests potential anti-diabetic properties, which could be explored further .

c. Antimicrobial Properties

The compound’s quinoline scaffold may contribute to its antimicrobial activity. Computational analysis against α-glucosidase and oxidoreductase proteins could provide insights into its potential antibacterial and antifungal effects .

d. Antioxidant Potential

Given the chalcone and quinoline components, evaluating the compound’s antioxidant properties would be worthwhile. Antioxidants play a crucial role in preventing oxidative stress-related diseases.

e. Antitumor Investigations

Quinoline derivatives have demonstrated antitumor properties. Further studies could explore the compound’s impact on cancer cells and tumor growth .

f. Structure-Activity Relationship (SAR) Studies

Systematic modifications of the compound, such as substituent variations, can help establish structure-activity relationships. Investigating the effects of different functional groups on its bioactivity profile is essential .

properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O5S/c1-15(32)29-17-6-8-18(9-7-17)30-24(34)13-37-27-19(12-28)25(26-20(31-27)3-2-4-21(26)33)16-5-10-22-23(11-16)36-14-35-22/h5-11,25,31H,2-4,13-14H2,1H3,(H,29,32)(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPGISVTAMUGEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC5=C(C=C4)OCO5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(acetylamino)phenyl]-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/no-structure.png)

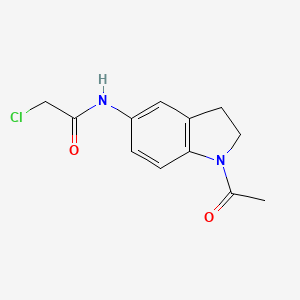

![N-(2-chloro-4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2547997.png)

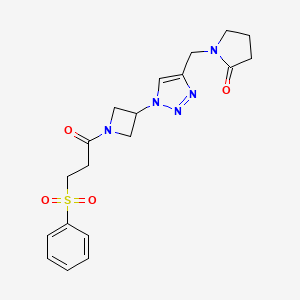

![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2548002.png)

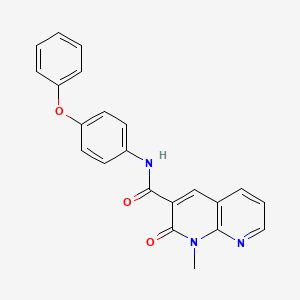

![(S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B2548006.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide](/img/structure/B2548008.png)

![Ethyl [(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate](/img/structure/B2548009.png)